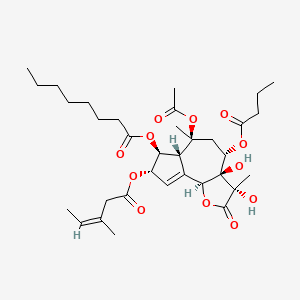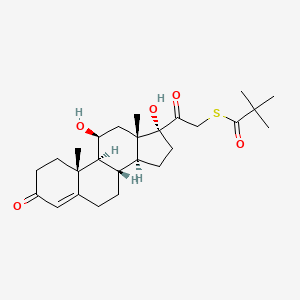
Tixocortol pivalate
描述
醋酸替考托肽是一种具有抗炎作用的合成皮质类固醇。它是氢化可的松的 21-硫醇衍生物,被归类为 A 类皮质类固醇。 与全身性糖皮质激素不同,醋酸替考托肽表现出局部抗炎作用,而没有显著的全身性糖皮质激素和盐皮质激素活性 。 它通常用于治疗鼻炎、咽炎和溃疡性结肠炎 .
作用机制
醋酸替考托肽的作用机制与其他皮质类固醇类似。 它与皮质类固醇受体结合,抑制前列腺素和其他炎症介质的合成 。 该化合物在肝脏和红细胞中被快速代谢,导致形成磺酸和葡糖醛酸结合物 。 这种快速代谢有助于其局部作用并减少全身性副作用 .
类似化合物:
氢化可的松: 具有类似抗炎作用的天然皮质类固醇。
甲基强的松龙: 具有强效抗炎作用的合成皮质类固醇。
泼尼松龙: 另一种用于治疗各种炎症性疾病的合成皮质类固醇.
独特之处: 醋酸替考托肽由于其局部作用和最小的全身性副作用而独一无二。 与其他皮质类固醇不同,它被快速代谢,降低了全身性毒性的风险 。 此外,它常用于接触过敏的斑贴试验,使其成为皮肤病学诊断的宝贵工具 .
生化分析
Biochemical Properties
Tixocortol pivalate is a 21-thiol derivative of hydrocortisone, classified as a class A corticosteroid. It interacts with various enzymes and proteins, including those involved in prostaglandin synthesis. The compound’s anti-inflammatory properties are attributed to its ability to inhibit the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Cellular Effects
This compound exerts significant effects on various cell types, particularly immune cells. It reduces the migration of leukocytes to sites of inflammation and inhibits the release of inflammatory cytokines. This compound also affects cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune responses . Additionally, this compound influences gene expression by binding to glucocorticoid receptors, leading to the transcription of anti-inflammatory genes and the suppression of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA, modulating gene expression . The compound’s anti-inflammatory effects are primarily mediated through the inhibition of phospholipase A2 and the suppression of pro-inflammatory gene transcription . Additionally, this compound undergoes rapid metabolism in the liver and red blood cells, forming inactive metabolites that are excreted from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its anti-inflammatory activity diminishes as it undergoes metabolic degradation . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation without significant adverse effects on cellular function . Prolonged exposure may lead to reduced responsiveness due to receptor downregulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses effectively reduce inflammation without causing significant toxicity . High doses can lead to adverse effects, including immunosuppression and potential toxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance the anti-inflammatory effects but increases the risk of side effects .
Metabolic Pathways
This compound is rapidly metabolized in the liver and red blood cells. The primary metabolic pathways involve the formation of sulfo- and glucurono-conjugates, which are later hydrolyzed to form neutral steroids . These metabolic transformations include the reduction of the 3-keto and delta 4 systems, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17 . These processes result in the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It interacts with binding proteins and transporters that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . The receptor-ligand complex then translocates to the nucleus to exert its effects on gene expression . The compound’s activity is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
准备方法
合成路线和反应条件: 醋酸替考托肽由硫代异戊酸合成。 该过程涉及氢化可的松甲磺酸盐与硫代异戊酸的碱金属盐(如钠或钾)反应 。 已发现使用硫代异戊酸的矿物盐,如铯盐和锂盐,由于其低气味和易于操作而有效 .
工业生产方法: 醋酸替考托肽的工业生产涉及使用硫代异戊酸作为中间体。该过程需要适当的环境来处理硫代异戊酸强烈的硫磺气味。 使用硫代异戊酸的铯盐和锂盐可以简化工业环境中的运输和使用 .
化学反应分析
反应类型: 醋酸替考托肽会发生各种化学反应,包括氧化、还原和取代。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 可以使用氯或溴等试剂进行卤化反应。
科学研究应用
相似化合物的比较
Hydrocortisone: A natural corticosteroid with similar anti-inflammatory properties.
Methylprednisolone: A synthetic corticosteroid with potent anti-inflammatory effects.
Prednisolone: Another synthetic corticosteroid used in the treatment of various inflammatory conditions.
Uniqueness: Tixocortol pivalate is unique due to its local action and minimal systemic side effects. Unlike other corticosteroids, it is rapidly metabolized, reducing the risk of systemic toxicity . Additionally, it is commonly used in patch testing for contact allergies, making it a valuable tool in dermatological diagnostics .
属性
IUPAC Name |
S-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5S/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h12,17-19,21,28,31H,6-11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISFDZNIUZIKJD-XDANTLIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CSC(=O)C(C)(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970904 | |
| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55560-96-8 | |
| Record name | Tixocortol pivalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55560-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tixocortol pivalate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055560968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl) 2,2-dimethylpropanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[11β,17-dihydroxypregn-4-ene-3,20-dione] 21-(thiopivalate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIXOCORTOL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K28E35M3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tixocortol pivalate exert its anti-inflammatory effects?
A: Like other corticosteroids, this compound binds to glucocorticoid receptors. This binding ultimately leads to the modulation of gene expression, inhibiting the production of pro-inflammatory mediators like prostaglandins. [, , ]
Q2: What is the structural difference between this compound and hydrocortisone?
A: this compound is the 21-thiol pivalate ester of hydrocortisone. This structural modification significantly impacts its pharmacokinetic properties, leading to reduced systemic effects compared to hydrocortisone. [, , ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C26H38O6S, and its molecular weight is 478.64 g/mol. [, ]
Q4: Is this compound stable in different formulations?
A: Research indicates that this compound demonstrates good stability in both petrolatum and ethanol formulations, even after prolonged storage at various temperatures. []
Q5: What is the significance of the pivalate ester in this compound?
A: The pivalate ester at the C21 position of this compound plays a crucial role in its pharmacokinetic profile. This modification contributes to rapid metabolism in the liver, resulting in a "first-pass" effect that reduces systemic exposure to the active compound. [, , ]
Q6: Does this compound induce contact allergy?
A: Yes, this compound, like many corticosteroids, has the potential to induce contact allergy, particularly with prolonged or inappropriate use. [, , , , , , , , ]
Q7: Are there cross-reactions between this compound and other corticosteroids?
A: Yes, individuals allergic to this compound often exhibit cross-reactivity to other corticosteroids, especially those structurally similar to hydrocortisone. This highlights the importance of thorough allergy testing when considering alternative corticosteroid therapies for sensitized individuals. [, , , , , , , , , ]
Q8: What is the role of aldehydes in corticosteroid sensitization?
A: Aldehydes, formed during the degradation of corticosteroids like hydrocortisone, are considered potential immunogenic agents. Studies have shown that patients allergic to hydrocortisone also react to its corresponding aldehyde, suggesting its role in the sensitization process. [, ]
Q9: What is the primary route of metabolism for this compound?
A: this compound undergoes extensive first-pass metabolism in the liver, leading to the formation of metabolites that have significantly reduced glucocorticoid receptor binding affinity compared to the parent compound. []
Q10: How effective is this compound in treating inflammatory conditions compared to other corticosteroids?
A: While this compound demonstrates comparable anti-inflammatory efficacy to other corticosteroids like hydrocortisone and beclomethasone dipropionate in local applications, its systemic effects are significantly lower. This makes it a potentially safer option for long-term use, particularly in conditions like ulcerative colitis. [, , , , , ]
Q11: What analytical methods are used to quantify this compound?
A: High-performance liquid chromatography (HPLC) is a common method for quantifying this compound in various formulations, including solutions, tablets, and nasal sprays. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for both research and quality control purposes. []
Q12: What are the clinical implications of widespread corticosteroid use?
A: The widespread use of topical corticosteroids has led to an increase in the incidence of contact allergy to these agents. This emphasizes the need for careful prescribing practices, patient education about potential side effects, and thorough allergy testing when appropriate. [, , , , , , , , ]
Q13: What is the significance of incorporating this compound into standard patch test series?
A: The inclusion of this compound in standard patch test series has significantly improved the detection of corticosteroid contact allergy. This is particularly important considering the potential for false-negative results with other corticosteroids, especially when tested in petrolatum. [, , , , , , , , ]
Q14: What are the challenges associated with diagnosing corticosteroid allergy?
A: Diagnosing corticosteroid allergy can be challenging due to the anti-inflammatory properties of these compounds, which can mask allergic reactions. This highlights the importance of careful clinical observation, thorough patch testing with appropriate vehicles and concentrations, and awareness of potential cross-reactivity patterns. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


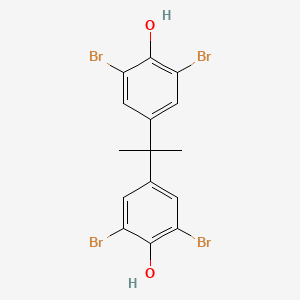
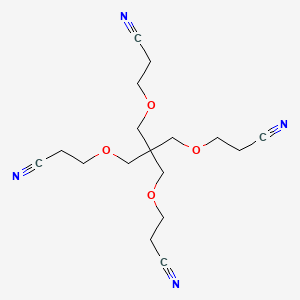
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioicacid](/img/structure/B1683106.png)
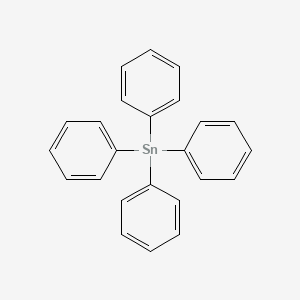
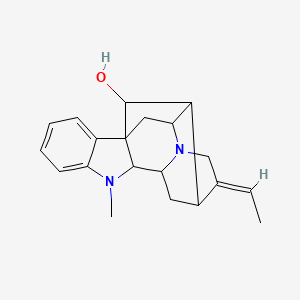
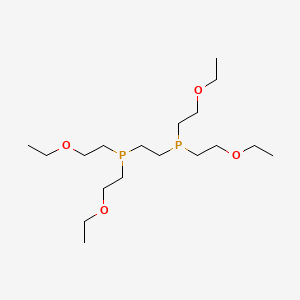
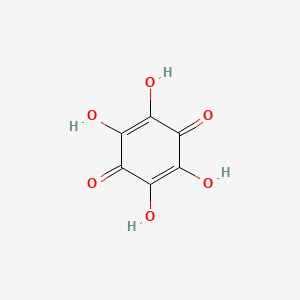
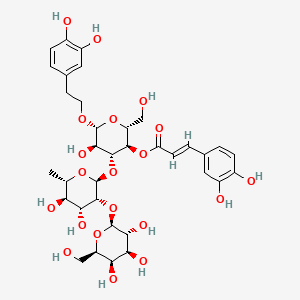
![(2S)-N-[(2R,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B1683117.png)
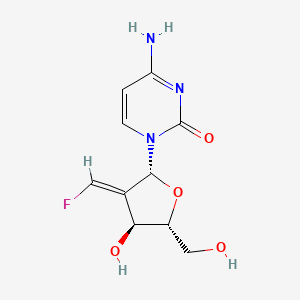
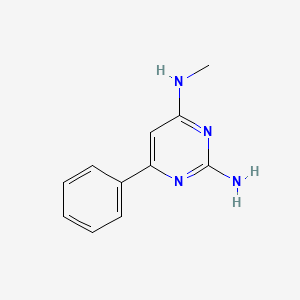

![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)
